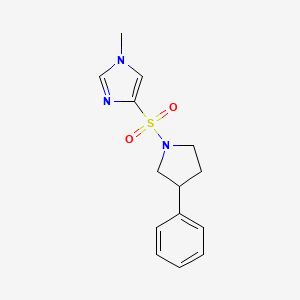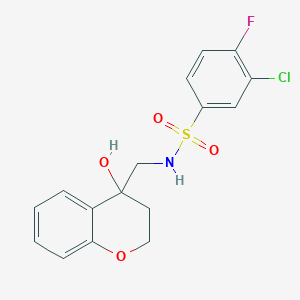
Ácido 2-(3,5-dimetoxi fenil)-1,3-tiazolidina-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the thiazolidine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent with anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
Target of Action
Many compounds target specific proteins or enzymes in the body. These targets are often key components in biological pathways and have a significant impact on the body’s function. The specific targets of a compound depend on its chemical structure and the body’s biochemistry .
Mode of Action
A compound interacts with its target in a specific way to exert its effects. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA. The mode of action is determined by the compound’s chemical structure and the nature of its target .
Biochemical Pathways
Compounds can affect various biochemical pathways in the body. For example, they might inhibit a step in a metabolic pathway, leading to a decrease in the production of certain substances. Alternatively, they might enhance a pathway, increasing the production of certain substances .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and size can affect its pharmacokinetics. These properties can influence the compound’s bioavailability, or how much of the compound actually reaches its target .
Result of Action
The result of a compound’s action depends on its mode of action and the pathways it affects. This could range from the alleviation of symptoms in diseases to the inhibition of disease progression .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, solubility, and ability to reach its target .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst. This reaction forms an intermediate, which is then subjected to a thia-Michael addition with maleic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
2-(3,5-Dimethoxyphenyl)acetic acid: A carboxylic acid with similar methoxy substitutions on the phenyl ring.
Uniqueness
2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both a thiazolidine ring and a carboxylic acid group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-16-8-3-7(4-9(5-8)17-2)11-13-10(6-18-11)12(14)15/h3-5,10-11,13H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAFEDIBZPMXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2NC(CS2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2519526.png)
![2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid](/img/structure/B2519528.png)

![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2519531.png)

![(E)-4-(Dimethylamino)-N-[(1-thiophen-2-ylcyclopentyl)methyl]but-2-enamide](/img/structure/B2519534.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2519535.png)

![3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2519539.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2519541.png)
![2,4-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2519542.png)



